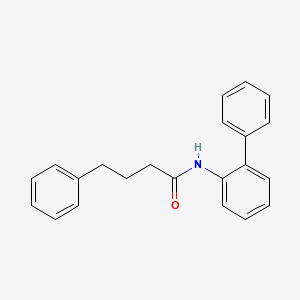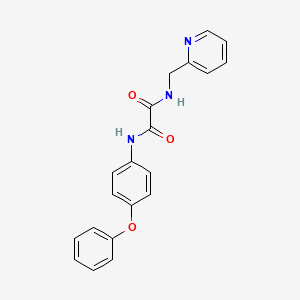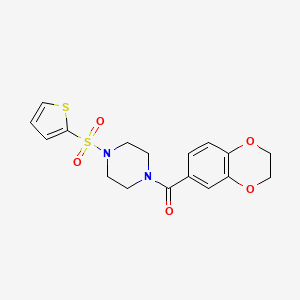
N-2-biphenylyl-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-4-phenylbutanamide, also known as BPB, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BPB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has been extensively studied for its potential use in the treatment of various inflammatory diseases.
Mechanism of Action
N-2-biphenylyl-4-phenylbutanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX activity, N-2-biphenylyl-4-phenylbutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-phenylbutanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-2-biphenylyl-4-phenylbutanamide has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-4-phenylbutanamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. N-2-biphenylyl-4-phenylbutanamide has also been found to exhibit fewer side effects compared to other NSAIDs. However, N-2-biphenylyl-4-phenylbutanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-2-biphenylyl-4-phenylbutanamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-2-biphenylyl-4-phenylbutanamide. One area of interest is the development of new formulations of N-2-biphenylyl-4-phenylbutanamide that improve its solubility and bioavailability. Another area of interest is the investigation of N-2-biphenylyl-4-phenylbutanamide's potential use in the treatment of cancer. N-2-biphenylyl-4-phenylbutanamide has been found to exhibit anti-tumor activity in several preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, the development of new derivatives of N-2-biphenylyl-4-phenylbutanamide may lead to the discovery of more potent and selective COX inhibitors.
Synthesis Methods
N-2-biphenylyl-4-phenylbutanamide can be synthesized through a multistep reaction process. The first step involves the condensation of 2-bromobiphenyl with phenylacetic acid to form 2-biphenylyl-2-phenylacetic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 4-aminobutanoic acid to yield N-2-biphenylyl-4-phenylbutanamide.
Scientific Research Applications
N-2-biphenylyl-4-phenylbutanamide has been extensively studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been found to exhibit potent anti-inflammatory and analgesic properties. N-2-biphenylyl-4-phenylbutanamide has also been investigated for its potential use in the treatment of cancer.
properties
IUPAC Name |
4-phenyl-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(17-9-12-18-10-3-1-4-11-18)23-21-16-8-7-15-20(21)19-13-5-2-6-14-19/h1-8,10-11,13-16H,9,12,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXLXKSZJRUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6635205 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)

![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)

![3-cyclohexyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890678.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890683.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4890694.png)
![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)
![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)
amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)